molecular formula C15H14N2O3 B13982702 N-(2-nitrophenyl)-3-phenylpropanamide

N-(2-nitrophenyl)-3-phenylpropanamide

Cat. No.: B13982702
M. Wt: 270.28 g/mol
InChI Key: PKZADCQYMPQYHD-UHFFFAOYSA-N
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Description

N-(2-Nitrophenyl)-3-phenylpropanamide is a chemical compound of significant interest in specialized organic synthesis and pharmacological research. Its structure, featuring a propanamide linker between a 3-phenyl group and a 2-nitrophenyl ring, positions it as a potential intermediate for constructing more complex heterocyclic systems often found in biologically active molecules . The core research value of this compound lies in the properties of its nitroaromatic moiety. Nitro-containing compounds are extensively investigated for a wide spectrum of biological activities, including antimicrobial, antihypertensive, and antineoplastic effects . The nitro (NO2) group acts as a strong electron-withdrawing moiety, which can influence the compound's polarity, electronic distribution, and its interaction with biological targets such as enzymes . In research settings, this compound could serve as a precursor or model compound for studying the mechanism of action of nitro-aromatic pharmaceuticals, which often involve enzymatic reduction of the nitro group leading to the formation of reactive intermediates that can cause cellular toxicity or elicit desired therapeutic effects . Applications & Research Value: Organic Synthesis Intermediate: This compound can be utilized as a building block in the synthesis of more complex nitrogen-containing heterocycles, which are common scaffolds in many pharmaceuticals and agrochemicals. Bioactivity Research: It provides a foundational structure for studying the structure-activity relationships (SAR) of nitro-aromatic compounds, particularly in screening for potential antimicrobial or antihypertensive properties . Researchers can investigate its behavior as a pharmacophore or a toxicophore. Material Science: Similar nitro-aromatic compounds are known to be used in the synthesis of polymers and dyes, suggesting potential applications for this amide in material science research . Handling & Compliance: This product is intended For Research Use Only and is not classified as a drug, cosmetic, or for direct human or veterinary use. It is essential to handle this compound with appropriate precautions in a controlled laboratory setting. Refer to the Safety Data Sheet (SDS) for detailed hazard and handling information before use.

Properties

Molecular Formula

C15H14N2O3

Molecular Weight

270.28 g/mol

IUPAC Name

N-(2-nitrophenyl)-3-phenylpropanamide

InChI

InChI=1S/C15H14N2O3/c18-15(11-10-12-6-2-1-3-7-12)16-13-8-4-5-9-14(13)17(19)20/h1-9H,10-11H2,(H,16,18)

InChI Key

PKZADCQYMPQYHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Table 1: Comparative Analysis of Synthetic Methods

Method Advantages Limitations Yield Range
Acylation Short reaction time Requires acid chloride synthesis 65–72%
Carbodiimide Coupling High purity Costly reagents 60–68%
Hydrogenation Stereoselective Requires high-pressure H₂ 75–80%

Mechanistic Insights and Optimization

  • Base Selection : Triethylamine or DIPEA is critical for neutralizing HCl in acylation.
  • Solvent Effects : Polar aprotic solvents (e.g., DCM) enhance coupling efficiency.
  • Catalyst Loading : 5–10% Pd/C optimizes hydrogenation rates without over-reduction.

Characterization and Validation

  • Chromatography : TLC (Rf = 0.5 in ethyl acetate/hexane 1:1) confirms reaction completion.
  • Mass Spectrometry : ESI+ m/z 283.1 [M+H]⁺ (calculated for C₁₅H₁₄N₂O₃: 282.10).

Chemical Reactions Analysis

Types of Reactions: N-(2-nitrophenyl)-3-phenylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, sodium dithionite.

    Substitution: Various nucleophiles such as amines, thiols, or halides.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Reduction: N-(2-aminophenyl)-3-phenylpropanamide.

    Substitution: Derivatives with different functional groups replacing the nitro group.

    Oxidation: Oxidized derivatives of the phenylpropanamide moiety.

Scientific Research Applications

N-(2-nitrophenyl)-3-phenylpropanamide does not appear to have a wide range of documented applications. However, research and studies have explored related compounds and their uses in medicinal chemistry, nonlinear optics, and other scientific fields.

Triazole Derivatives: Triazoles, which are nitrogen-containing heterocycles, have applications in medicinal chemistry, drug discovery, agrochemicals, and material sciences . Scientists have synthesized novel derivatives of N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide and conducted investigations using density functional theory (DFT) . These structural hybrids of 1,2,4-triazole can be synthesized through chemical modifications of 3-bromobenzoic acid . Research has demonstrated that 1,2,4-triazoles possess biological properties, including antibacterial, antimicrobial, antifungal, anticancer, antimycotic, antinociceptive, antioxidant, anticonvulsant, antiviral, anti-inflammatory, and analgesic activities . Triazole building blocks are used in synthesizing drugs, agrochemicals, dyes, and pharmaceuticals, and they can also act as corrosion inhibitors and stabilizers in polymers .

Nonlinear Optics: Triazole compounds may have applications for nonlinear optical (NLO) purposes in fields such as biophysics, chemical dynamics, surface interface presentations, medicine, materials, and nuclear sciences . Studies have shown that ব্র and Br substitutions exhibit 2-order hyperpolarizability and self-focusing switching, suggesting uses in optoelectronics and photonics .

3-Arylpropionate Derivatives: 3-aryl propionic esters and their analogs have been designed and evaluated for acaricidal activity against Psoroptes cuniculi, a mange mite .

Pyrrole-Containing Antibacterial Agents: Pyrrole derivatives have demonstrated potential as antibacterial agents . Several pyrrole derivatives have shown activity against various bacterial strains .

Mechanism of Action

The mechanism of action of N-(2-nitrophenyl)-3-phenylpropanamide and its derivatives involves interactions with specific molecular targets. For instance, the reduction product, N-(2-aminophenyl)-3-phenylpropanamide, can interact with enzymes or receptors in biological systems, leading to various pharmacological effects. The nitro group plays a crucial role in modulating the compound’s reactivity and binding affinity to its targets .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing vs. Electron-donating Groups: The nitro group in the target compound contrasts with the amino group in N-(3-aminophenyl)-3-phenylpropanamide, leading to differences in solubility (nitro: lower; amino: higher) and reactivity in electrophilic substitution reactions .
  • Heterocyclic Modifications : Replacement of the phenyl ring with benzothiazole () or oxazole () introduces heteroatoms that alter electronic distribution and binding affinity in biological targets .

Physicochemical Properties

Data from structurally related compounds reveal trends in melting points, solubility, and elemental composition:

Compound Name Melting Point (°C) Solubility (mg/mL) C/H/N Analysis (% Calculated vs. Found) Evidence ID
N-(3-Oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide (8b) 148–150 0.5 C₂H₅OH: 321.43 C: 63.31/62.78; H: 6.58/6.41; N: 7.82/7.65
N-(2,8-Dimethyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide (8k) 192–196 0.5 H₂O: 395.43 C: 65.03/64.77; H: 7.09/6.92; N: 7.36/7.18
N-(5-Methyl-1,2-oxazol-3-yl)-3-phenylpropanamide N/A N/A Molecular Weight: 230.26; logP: 2.77

Key Observations :

  • Melting Points : Spirocyclic derivatives (e.g., 8b, 8k) exhibit higher melting points (148–196°C) due to rigid molecular structures, whereas linear analogs (e.g., oxazole derivatives) may have lower melting points .
  • Solubility: Ethanol solubility (321.43 mg/mL for 8b) suggests moderate polarity, while water solubility (395.43 mg/mL for 8k) may reflect hydrogen-bonding capacity from the spirocyclic sulfur and nitrogen atoms .

Antimicrobial Activity

  • (E)-N-(2-(1H-Indol-3-ylamino)vinyl)-3-(1-methyl-1H-indol-3-yl)-3-phenylpropanamide: Exhibits antimicrobial activity against Staphylococcus aureus and Escherichia coli, with enhanced efficacy attributed to the indole moiety’s interaction with microbial membranes .

ADMET and Pharmacokinetics

  • N-(3-Aminophenyl)-3-phenylpropanamide: Predicted to have favorable absorption (logP = 2.77) and low toxicity due to the amino group’s metabolic stability .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(2-nitrophenyl)-3-phenylpropanamide, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound can be synthesized via amidation reactions between 3-phenylpropanoyl chloride and 2-nitroaniline. Optimization includes using coupling agents like EDCl/HOBt to activate the carboxyl group, controlling stoichiometry (1:1.2 molar ratio of acid to amine), and employing anhydrous solvents (e.g., DMF or dichloromethane) under nitrogen atmosphere. Temperature optimization (0–5°C during coupling, followed by room-temperature stirring for 12–24 hours) improves yields. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR confirm the presence of aromatic protons (δ 7.2–8.5 ppm for nitroaryl and phenyl groups) and the propanamide backbone (δ 2.5–3.5 ppm for CH2_2, δ 6.5–7.0 ppm for NH).
  • IR : Peaks at ~1650 cm1^{-1} (amide C=O) and ~1520 cm1^{-1} (NO2_2) validate functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (C15_{15}H14_{14}N2_2O3_3, expected [M+H]+^+ = 271.1083).
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95%) .

Advanced Research Questions

Q. How can computational modeling predict the biological activity and ADMET properties of this compound derivatives?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to target proteins (e.g., kinases or GPCRs). The nitro group’s electron-withdrawing effects may influence binding affinity.
  • QSAR : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond acceptors to predict solubility and permeability.
  • ADMET Prediction : Tools like SwissADME estimate pharmacokinetics (e.g., CYP450 metabolism, BBB penetration). Derivatives with reduced logP may improve aqueous solubility .

Q. What experimental strategies resolve contradictory data in enzyme inhibition studies involving this compound?

  • Methodological Answer :

  • Assay Standardization : Use consistent enzyme concentrations (e.g., 10 nM) and substrate levels (near Km_m) across replicates.
  • Control Experiments : Include positive controls (known inhibitors) and negative controls (DMSO vehicle) to validate assay conditions.
  • Orthogonal Assays : Confirm inhibitory activity via fluorescence-based assays and isothermal titration calorimetry (ITC) to rule out false positives from spectrophotometric interference .

Q. How can structural analogs of this compound be designed to enhance metabolic stability while retaining activity?

  • Methodological Answer :

  • Bioisosteric Replacement : Substitute the nitro group with a trifluoromethyl group (electron-withdrawing but metabolically stable).
  • Backbone Modification : Introduce methyl groups to the propanamide chain to hinder CYP450 oxidation.
  • Prodrug Approach : Mask the amide as an ester to improve oral bioavailability, with enzymatic cleavage in vivo .

Q. What experimental approaches validate the proposed mechanism of action in cancer-related pathways?

  • Methodological Answer :

  • Cell-Based Assays : Measure IC50_{50} values in cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare effects to known pathway inhibitors.
  • Western Blotting : Analyze downstream protein expression (e.g., p53, Bcl-2) to confirm apoptosis induction.
  • Gene Silencing : Use siRNA to knock down putative targets (e.g., EGFR) and assess compound efficacy reduction .

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